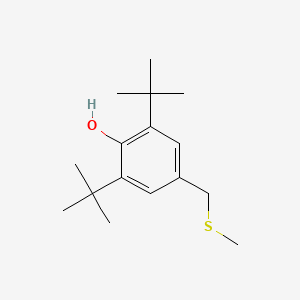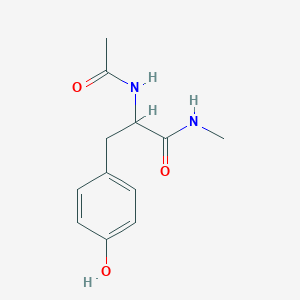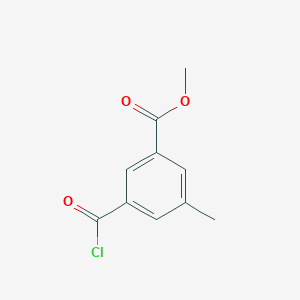
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is an organic compound with the molecular formula C16H26OS. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a methylthio group attached to the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Alkylation: : One common method for synthesizing 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_2=\text{C}(\text{CH}_3)_2 \rightarrow (\text{CH}_3)_3\text{C}_2\text{C}_6\text{H}_3\text{OH} ]
-
Methylthio Group Introduction: : The methylthio group can be introduced by reacting the intermediate product with methylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by methylthio group introduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol has several applications in scientific research:
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-((methylthio)methyl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . The molecular targets include reactive oxygen species (ROS) and other free radicals. The compound’s phenolic structure allows it to undergo redox reactions, which are crucial for its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another antioxidant used in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
2,6-Di-tert-butyl-4-((methylthio)methyl)phenol is unique due to the presence of the methylthio group, which enhances its antioxidant properties compared to other similar compounds . This structural feature allows it to be more effective in certain applications, particularly in stabilizing polymers and preventing oxidative degradation .
Properties
CAS No. |
41028-24-4 |
|---|---|
Molecular Formula |
C16H26OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C16H26OS/c1-15(2,3)12-8-11(10-18-7)9-13(14(12)17)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChI Key |
YNDWYCVIIYXSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)









![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)


